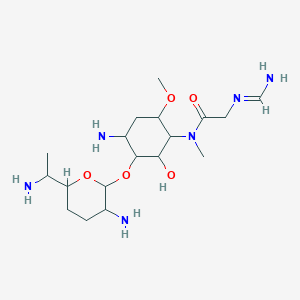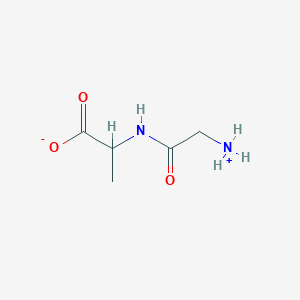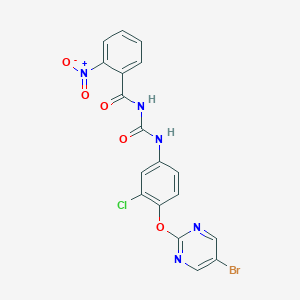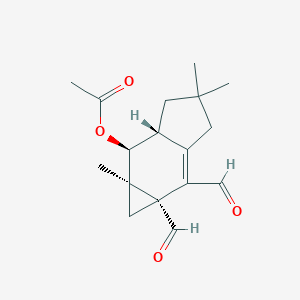
Acetylmerulidial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylmerulidial is a natural compound that is found in the roots of Merulius tremellosus, a type of mushroom. It has been the subject of scientific research due to its potential applications in medicine and biotechnology. In
Scientific Research Applications
Acetylmerulidial has been shown to have various biological activities, including antibacterial, antifungal, and anticancer properties. It has been studied for its potential use in the treatment of bacterial and fungal infections, as well as in cancer therapy. Additionally, acetylmerulidial has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for the prevention and treatment of various diseases.
Mechanism Of Action
The mechanism of action of acetylmerulidial is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, acetylmerulidial has been shown to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting the activity of certain enzymes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
Acetylmerulidial has been shown to have various biochemical and physiological effects, including the modulation of immune function and the regulation of oxidative stress. It has been shown to enhance the activity of immune cells such as macrophages and natural killer cells, as well as to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Advantages And Limitations For Lab Experiments
One advantage of using acetylmerulidial in lab experiments is its natural origin, which makes it a potentially safer and more environmentally friendly alternative to synthetic compounds. Additionally, acetylmerulidial has been shown to have low toxicity in animal studies, making it a promising candidate for further research. One limitation of using acetylmerulidial in lab experiments is its limited availability, as it can only be extracted from a specific type of mushroom.
Future Directions
There are several future directions for research on acetylmerulidial. One area of interest is its potential use in the development of new antibiotics and antifungal agents, given its demonstrated activity against various bacterial and fungal pathogens. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of acetylmerulidial and its potential applications in various disease states.
Synthesis Methods
Acetylmerulidial can be synthesized from the fruiting bodies or mycelia of Merulius tremellosus using various extraction and purification methods. One such method involves extracting the compound using organic solvents such as methanol or ethanol, followed by column chromatography to purify the compound. Another method involves using high-performance liquid chromatography (HPLC) to isolate and purify acetylmerulidial from a crude extract.
properties
CAS RN |
108893-54-5 |
|---|---|
Product Name |
Acetylmerulidial |
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[(1aR,5aR,6S,6aR)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16+,17+/m1/s1 |
InChI Key |
MJXHKPSYLUUZDJ-QCPWZWHMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@@]3([C@]1(C3)C)C=O)C=O)(C)C |
SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Canonical SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



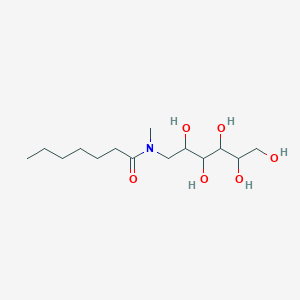
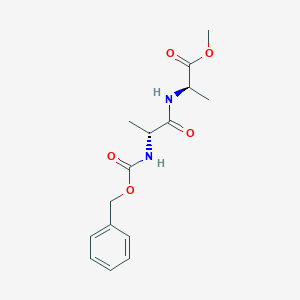
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
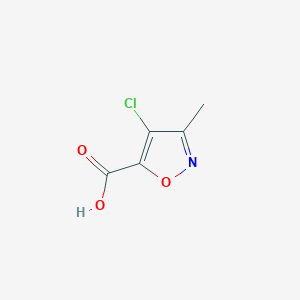
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
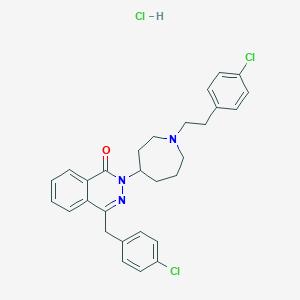
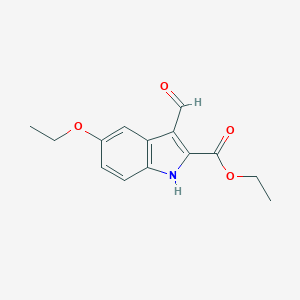
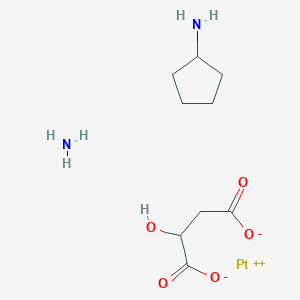

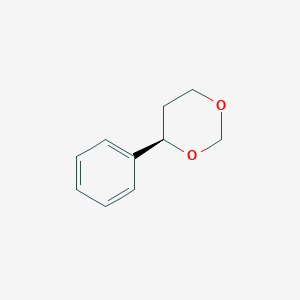
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
